molecular formula C24H26N4O3 B11184345 3'-Benzyl-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

3'-Benzyl-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B11184345
M. Wt: 418.5 g/mol
InChI Key: NZCTWCOWHRQUSJ-UHFFFAOYSA-N
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Description

3’-Benzyl-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyl-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the benzyl and dimethyl groups. Common reagents used in these reactions include benzyl chloride, dimethylamine, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. The use of high-pressure reactors and advanced purification methods, such as chromatography, ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyl-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3’-Benzyl-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Benzyl-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro structure allows for unique interactions with biological molecules, making it a valuable compound for drug discovery.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-indoline]: Another spiro compound with different substituents.

    Spiro[1,3-dioxolane-4,3’-oxindole]: Known for its biological activity.

    Spiro[1,2,3,4-tetrahydroquinoline-3,3’-pyrrolidine]: Used in medicinal chemistry.

Uniqueness

3’-Benzyl-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione stands out due to its unique combination of benzyl and dimethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

3'-benzyl-1,3-dimethylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C24H26N4O3/c1-25-21(29)24(22(30)26(2)23(25)31)14-18-10-6-7-11-19(18)28-13-12-27(16-20(24)28)15-17-8-4-3-5-9-17/h3-11,20H,12-16H2,1-2H3

InChI Key

NZCTWCOWHRQUSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=CC=CC=C3N4C2CN(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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